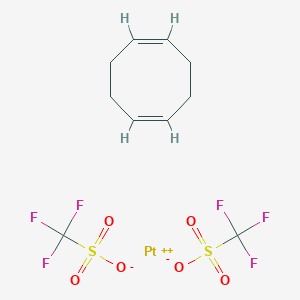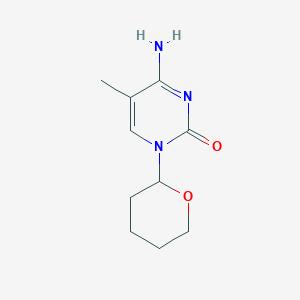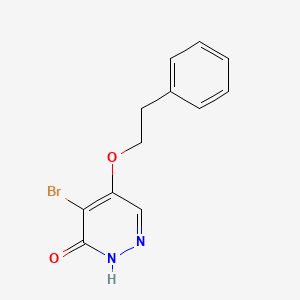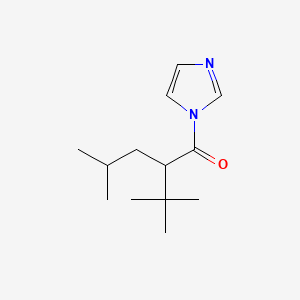
2-Bromoacridine-9(10H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromoacridine-9(10H)-thione is a heterocyclic compound derived from acridine. Acridine derivatives are known for their broad range of applications in pharmaceuticals, materials science, and biological research. The unique structure of this compound, which includes a bromine atom and a thione group, makes it a compound of interest for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-bromoacridine with sulfur sources under specific conditions to form the thione derivative .
Industrial Production Methods: Industrial production of 2-Bromoacridine-9(10H)-thione may involve large-scale bromination and thionation processes, utilizing eco-friendly solvents and recyclable catalysts to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromoacridine-9(10H)-thione undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Formation of corresponding amines or thiols.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted acridine derivatives .
Aplicaciones Científicas De Investigación
2-Bromoacridine-9(10H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an intercalating agent in DNA, affecting biological processes.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of dyes, fluorescent materials, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 2-Bromoacridine-9(10H)-thione involves its interaction with biological molecules. It can intercalate into DNA, disrupting the helical structure and affecting processes such as replication and transcription. This intercalation is facilitated by the planar structure of the acridine core and the presence of the bromine atom .
Comparación Con Compuestos Similares
- 2-Bromoacridine-9(10H)-one
- 2-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene]
- Acriflavine and Proflavine
Comparison: 2-Bromoacridine-9(10H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. While other acridine derivatives may also intercalate into DNA, the thione group in this compound provides additional sites for chemical modification and interaction with biological targets .
Propiedades
Número CAS |
10352-11-1 |
|---|---|
Fórmula molecular |
C13H8BrNS |
Peso molecular |
290.18 g/mol |
Nombre IUPAC |
2-bromo-10H-acridine-9-thione |
InChI |
InChI=1S/C13H8BrNS/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12/h1-7H,(H,15,16) |
Clave InChI |
YGSIFJJGHQWJJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=S)C3=C(N2)C=CC(=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Methoxyphenyl)amino]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid](/img/structure/B12923091.png)
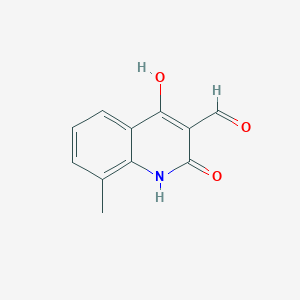

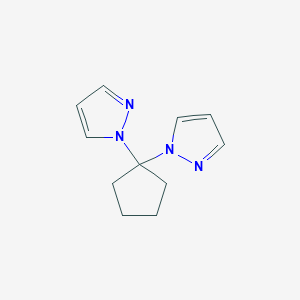
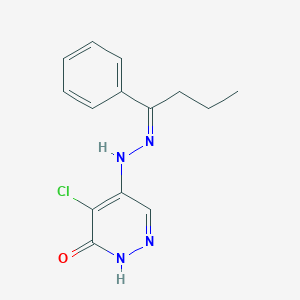
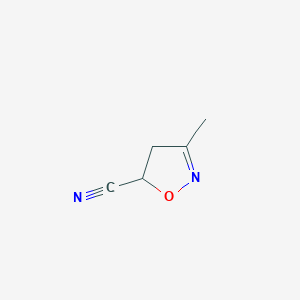
![3-[(Propan-2-yl)oxy]-4-[(thieno[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B12923125.png)
![N-{4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-yl}acetamide](/img/structure/B12923126.png)
![5-chloro-6-ethyl-N-[1-(4-nitrophenyl)propyl]pyrimidin-4-amine](/img/structure/B12923129.png)
